![molecular formula C7H5F2N3O B2624234 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 932162-74-8](/img/structure/B2624234.png)
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity .
Synthesis Analysis
The synthesis of 7-difluoromethylpyrazolo[1,5-a]pyrimidines involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid .Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have been found to exhibit antibacterial, cytotoxic, antifungal, and antitumor activity .
Mode of Action
It is known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives can interact with various biochemical pathways due to their diverse biological activity .
Pharmacokinetics
It is known that the introduction of a difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule can increase the metabolic stability of the molecule .
Result of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives can exhibit antibacterial, cytotoxic, antifungal, and antitumor activity .
Advantages and Limitations for Lab Experiments
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol has several advantages for lab experiments. This compound exhibits potent inhibitory activity against several protein kinases, making it a useful tool for studying the role of these kinases in disease. Additionally, this compound exhibits selectivity towards cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain assays.
Future Directions
There are several future directions for the study of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol. One potential direction is the development of new anticancer drugs based on the chemical structure of this compound. Additionally, further studies are needed to elucidate the mechanisms of action of this compound and its effects on other protein kinases. Furthermore, the potential applications of this compound in other areas of research, such as neurobiology and immunology, should be explored.
Synthesis Methods
The synthesis of 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol is a multi-step process that involves several chemical reactions. The initial step involves the preparation of 2,4-difluorophenylhydrazine, which is then reacted with ethyl acetoacetate to form 2,4-difluoro-3-hydroxy-5-ethoxycarbonylpyrazole. This intermediate compound is then reacted with guanidine to form this compound.
Scientific Research Applications
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-5-ol has potential applications in scientific research, particularly in the field of drug discovery. This compound has been shown to exhibit inhibitory activity against several protein kinases, including Aurora A, Aurora B, and FLT3. These kinases play important roles in cell division and proliferation, and their dysregulation has been implicated in several diseases, including cancer. Therefore, this compound has potential as a lead compound for the development of new anticancer drugs.
properties
IUPAC Name |
7-(difluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3O/c8-7(9)4-3-6(13)11-5-1-2-10-12(4)5/h1-3,7H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSFLOGGTUYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2NC(=O)C=C(N2N=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine](/img/structure/B2624154.png)
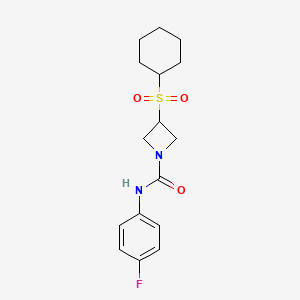
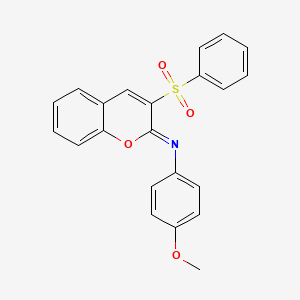


![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2624164.png)
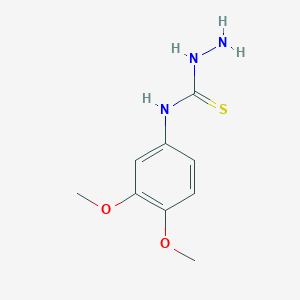
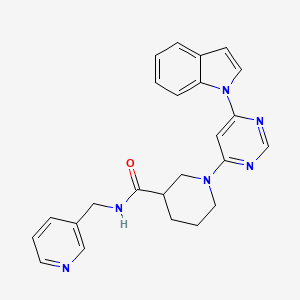
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2624168.png)
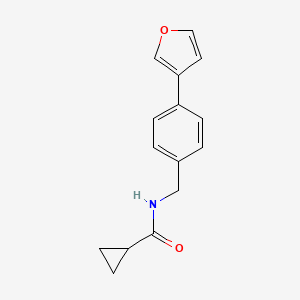
![N-(3-{2-[3-(acetylamino)phenoxy]ethoxy}phenyl)acetamide](/img/structure/B2624171.png)
![N-(3-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2624172.png)
![1-Cyclohexyl-4-[[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2624174.png)